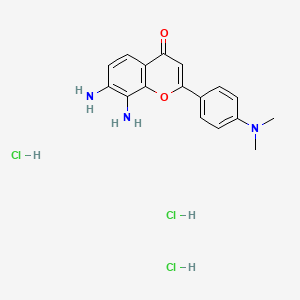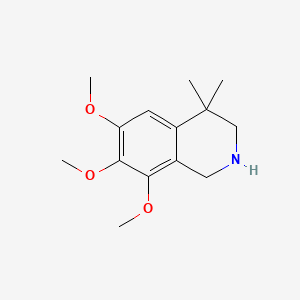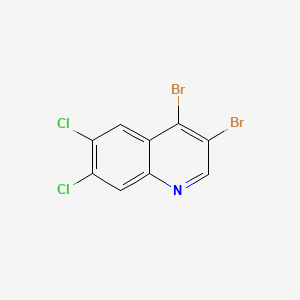
2-Tert-butyl-1-hydroxybenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-1-hydroxybenzimidazole is a heterocyclic organic compound that features a benzimidazole core with a 2-methyl-2-propanyl substituent and an oxide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1-hydroxybenzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 2-Methyl-2-propanyl Group: The 2-methyl-2-propanyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Oxidation at the 3-Position: The final step involves the oxidation of the benzimidazole at the 3-position using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The benzimidazole core allows for various substitution reactions, particularly at the nitrogen atoms and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation Products: Higher oxides or quinone-like structures.
Reduction Products: Hydroxylated benzimidazoles.
Substitution Products: Alkylated or acylated benzimidazoles.
科学的研究の応用
2-Tert-butyl-1-hydroxybenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its structural similarity to other bioactive benzimidazoles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
作用機序
The mechanism of action of 2-Tert-butyl-1-hydroxybenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxide group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity. The benzimidazole core can interact with nucleic acids or proteins, potentially disrupting their normal function.
類似化合物との比較
2-(2-Methyl-2-propanyl)-1H-benzimidazole: Lacks the oxide group, which may result in different chemical reactivity and biological activity.
1H-benzimidazole 3-oxide: Lacks the 2-methyl-2-propanyl group, which may affect its solubility and overall stability.
2-(2-Methyl-2-propanyl)-1H-benzimidazole 4-oxide: Oxidation at a different position, potentially leading to different chemical and biological properties.
Uniqueness: 2-Tert-butyl-1-hydroxybenzimidazole is unique due to the specific positioning of the oxide group and the 2-methyl-2-propanyl substituent. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
16007-55-9 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.246 |
IUPAC名 |
2-tert-butyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)10-12-8-6-4-5-7-9(8)13(10)14/h4-7,14H,1-3H3 |
InChIキー |
ALMZBDUFQJLSJV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1O |
同義語 |
Benzimidazole, 2-tert-butyl-, 3-oxide (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


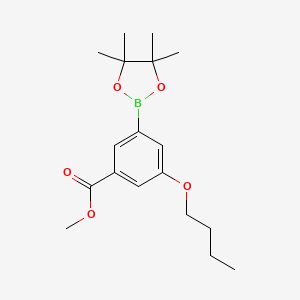


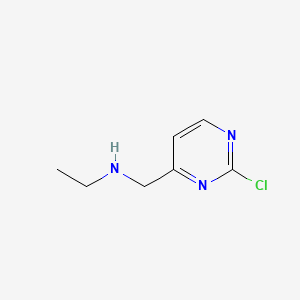

![tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578814.png)


